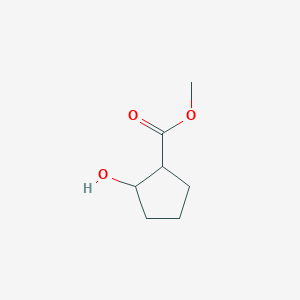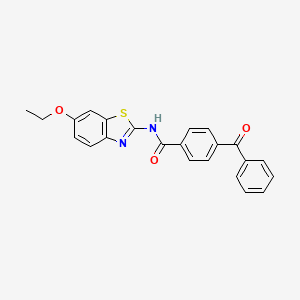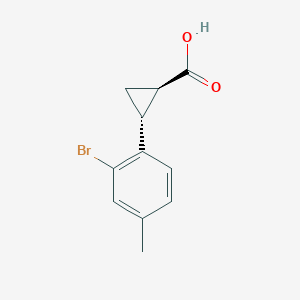![molecular formula C12H15ClFNO2 B2898964 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide CAS No. 2411194-17-5](/img/structure/B2898964.png)
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide is an organic compound that features a chloroacetamide group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and 2-chloropropionyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-fluoro-5-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or amine intermediate.
Acylation: The intermediate is then reacted with 2-chloropropionyl chloride under basic conditions to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.
科学的研究の応用
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methoxy substituents on the phenyl ring may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-[1-(3-fluoro-4-methoxyphenyl)propan-2-yl]acetamide
- 2-Chloro-N-[1-(3-fluoro-5-ethoxyphenyl)propan-2-yl]acetamide
- 2-Chloro-N-[1-(3-fluoro-5-methylphenyl)propan-2-yl]acetamide
Uniqueness
2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct pharmacological properties compared to its analogs.
特性
IUPAC Name |
2-chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-8(15-12(16)7-13)3-9-4-10(14)6-11(5-9)17-2/h4-6,8H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKRUWVMUAQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)F)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)
![2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2898884.png)

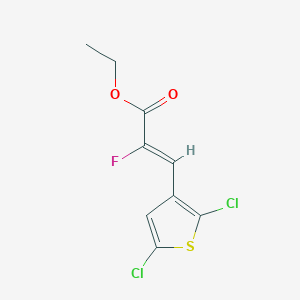
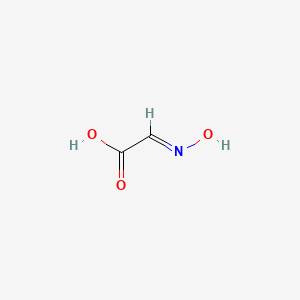
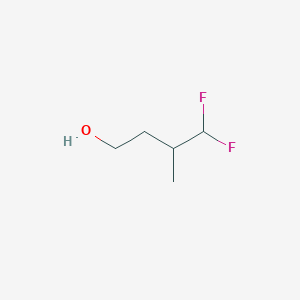
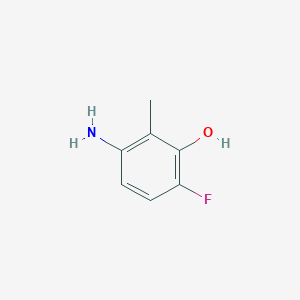
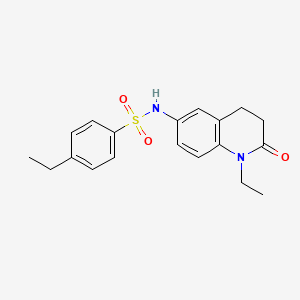
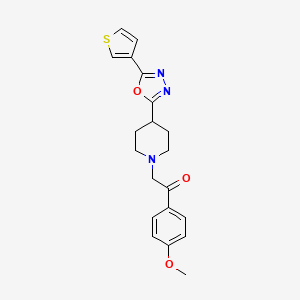
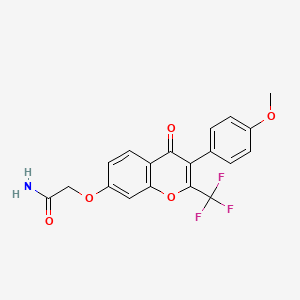
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,4-difluorocyclohexyl)propanamide](/img/structure/B2898898.png)
